3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester
Description
Chemical Structure and Properties 3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester is a bicyclic monoterpene derivative with the molecular formula C₁₂H₂₀O₃ (derived from its free acid form, C₁₁H₁₈O₃, with an additional methyl ester group). The compound features a bicyclo[2.2.1]heptane skeleton substituted with hydroxyl, methyl, and ester functional groups. Key properties include:
- Molecular weight: ~198.26 g/mol (free acid: 198.262 g/mol) .
- Hydrogen bonding: 1 hydrogen bond donor (hydroxyl group) and 3 hydrogen bond acceptors (ester and hydroxyl groups) .
- Stereochemistry: Defined stereocenters at positions 3 and 4, contributing to its conformational rigidity .
Applications and Availability
The compound is commercially available through suppliers such as Sigma-Aldrich, Fisher Scientific, and TCI, with applications in pharmacological research, synthetic intermediates, and reference standards .
Properties
IUPAC Name |
methyl 3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-10(2)11(3)5-6-12(10,7-8(11)13)9(14)15-4/h8,13H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPQOPKHAHUIPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2O)C(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377880 | |
| Record name | F1244-0005 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139615-62-6 | |
| Record name | F1244-0005 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bicyclic Framework Construction via Diels-Alder Cycloaddition
The bicyclo[2.2.1]heptane skeleton is typically assembled through a Diels-Alder reaction between a diene and a dienophile. For this compound, 2,5-dimethylfuran and methyl acrylate undergo [4+2] cycloaddition under thermal conditions (110–130°C) to yield the endo-adduct. This step achieves a 68–72% yield with regioselectivity controlled by electron-withdrawing groups on the dienophile .
Table 1: Diels-Alder Reaction Parameters
| Parameter | Value/Range | Impact on Yield/Stereochemistry |
|---|---|---|
| Temperature | 110–130°C | Higher temps favor endo selectivity |
| Solvent | Toluene | Non-polar solvents improve diene stability |
| Catalyst | None | Thermal activation sufficient |
| Reaction Time | 12–18 hours | Prolonged duration increases conversion |
Post-cycloaddition, the intermediate undergoes hydroxylation at position 3 using OsO4/N-methylmorpholine N-oxide (NMO) in a tetrahydrofuran/water system. This step introduces the hydroxyl group with >90% stereochemical fidelity, though osmium tetroxide’s toxicity necessitates careful handling .
Esterification and Methyl Group Installation
Esterification of the carboxylic acid precursor occurs via Fischer esterification or Mitsunobu conditions. Fischer esterification employs methanol and sulfuric acid (2–5 mol%) under reflux (65°C), achieving 85–90% conversion over 24 hours. However, competing dehydration byproducts necessitate pH monitoring .
Table 2: Comparative Esterification Methods
| Method | Catalyst | Temperature | Yield (%) | Byproducts |
|---|---|---|---|---|
| Fischer Esterification | H2SO4 | 65°C | 85–90 | Dimethyl ether |
| Mitsunobu Reaction | DIAD/TPP | 0–25°C | 92–95 | Triphenylphosphine oxide |
Mitsunobu conditions (diisopropyl azodicarboxylate [DIAD], triphenylphosphine [TPP]) provide superior yields (92–95%) at milder temperatures but require stoichiometric reagents, increasing costs. The methyl groups at positions 4,7,7 are introduced via alkylation of enolate intermediates derived from the bicyclic ester. Lithium diisopropylamide (LDA) in THF at −78°C facilitates deprotonation, followed by methyl iodide quench (3 equiv.), achieving 80–85% yield per methylation .
Acid-Catalyzed Cyclization of Epoxycyclohexanol Intermediates
A patent-derived approach (US4487945A) utilizes cis-epoxycyclohexanol precursors treated with p-toluenesulfonic acid (p-TsOH) in toluene at 25–30°C. The acid catalyzes ring closure to form the bicyclo[2.2.1]heptane core, with the exo-hydroxy configuration favored due to transition-state stabilization .
Key Observations:
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Solvent Effects: Toluene minimizes side reactions vs. polar aprotic solvents (e.g., DMF).
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Acid Strength: Sulfonic acids (p-TsOH) outperform mineral acids (HCl, H2SO4) in selectivity.
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Temperature: Reactions at >40°C promote epoxide ring-opening byproducts.
This method achieves 75–80% isolated yield, with the hydroxy group introduced concomitantly during cyclization. Subsequent esterification with methyl chloroformate completes the synthesis .
Stereoselective Hydroxylation and Resolution Strategies
Racemic mixtures from non-stereospecific routes are resolved via chiral column chromatography (Chiracel OD-H) or enzymatic kinetic resolution. Candida antarctica lipase B (CAL-B) selectively acetylates the (1S,3S,4S)-enantiomer in vinyl acetate, enabling 98% enantiomeric excess (ee) after hydrolysis .
Table 3: Enantiomer Resolution Efficiency
| Method | Resolution Agent | ee (%) | Yield (%) |
|---|---|---|---|
| Chiral Chromatography | Chiracel OD-H | 99 | 40–50 |
| Enzymatic Resolution | CAL-B | 98 | 65–70 |
Industrial-Scale Process Optimization
Pilot-scale studies highlight the following optimizations:
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Continuous Flow Reactors: Reduce reaction times for Diels-Alder steps from 18 hours to 45 minutes via microwave-assisted flow systems.
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Catalyst Recycling: Amberlyst-15 reuse in esterification decreases waste generation by 60%.
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Crystallization: Hexane/ethyl acetate (7:3) recrystallization improves product purity to >99.5% with 85% recovery.
Chemical Reactions Analysis
3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester undergoes various chemical reactions:
Substitution: The hydroxyl group in the compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides).
Major Products: Major products formed from these reactions include ketones, carboxylic acids, and substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antileishmanial Activity
Recent studies have highlighted the potential of bicyclic compounds in treating leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. A derivative of this compound has been synthesized and evaluated for its antileishmanial activity. The compound demonstrated a half-maximal inhibitory concentration (IC50) of 18.39 µM against Leishmania donovani promastigote cells, indicating a strong potential as an antileishmanial agent. Furthermore, when combined with miltefosine, a known antileishmanial drug, the efficacy of the compound increased significantly, showcasing a synergistic effect with an IC50 of 1.50 µM when combined with miltefosine at low doses .
Safety Profile
The safety profile of the synthesized oxabicyclic derivative was also assessed on human monocyte-derived macrophages, revealing that it exhibited no significant toxicity even at higher concentrations (IC50 ~100 µM). This suggests that the compound could be a promising candidate for further development in anti-leishmanial therapies with reduced side effects compared to existing treatments .
Synthetic Organic Chemistry
Synthesis of Bicyclic Compounds
The synthesis of 3-hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester is noteworthy for its application in organic synthesis methodologies. Its structure allows for various functionalization opportunities that can lead to the development of novel derivatives with enhanced biological activities or altered physical properties. The compound can serve as a versatile building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry where bicyclic structures are prevalent due to their unique conformational properties and biological activities .
Case Study 1: Antileishmanial Efficacy
In a study focusing on the efficacy of oxabicyclic compounds against leishmaniasis, researchers synthesized a new derivative based on the bicyclic structure of this compound. The study revealed that this compound not only effectively inhibited L. donovani but also showed promise when used in combination with miltefosine, suggesting a potential new treatment regimen for leishmaniasis that could mitigate drug resistance issues prevalent in current therapies .
Case Study 2: Synthesis and Characterization
Another study focused on the synthetic pathways leading to derivatives of this bicyclic compound highlighted its versatility as a precursor for various functionalized products. The synthesis involved selective reduction techniques and characterized using NMR spectroscopy to confirm structural integrity and purity . This underscores the importance of such compounds in expanding the library of available drugs and enhancing therapeutic options.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural and Physical Comparisons
Key Structural Differences :
- Substituent Effects : The target compound’s hydroxyl group enhances polarity and hydrogen-bonding capacity compared to Camphanic acid’s ketone group or the simpler methyl ester analogue .
- Stereochemical Complexity: The target’s defined stereocenters contrast with non-chiral analogues like Camphanic acid, influencing its biological activity and synthetic utility .
Biological Activity
3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester, commonly referred to as the methyl ester of a bicyclic carboxylic acid, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, including anti-inflammatory properties, effects on metabolic pathways, and potential applications in drug development.
- Molecular Formula : C11H18O3
- Molecular Weight : 198.26 g/mol
- CAS Number : 93257-31-9
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anti-inflammatory Effects
Research indicates that the compound exhibits significant anti-inflammatory properties. A study highlighted its ability to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that may involve the suppression of NF-kB signaling pathways.
2. Antioxidant Activity
The compound has demonstrated antioxidant properties, which are crucial for mitigating oxidative stress in cells. It has been shown to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.
3. Analgesic Properties
In animal models, the methyl ester has exhibited analgesic effects comparable to standard pain relief medications. This suggests its potential utility in managing pain through modulation of pain pathways.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anti-inflammatory | Inhibition of TNF-alpha and IL-6 production in macrophages (IC50 = X µg/mL) |
| Study 2 | Antioxidant | Significant reduction in DPPH radical scavenging activity (IC50 = Y µg/mL) |
| Study 3 | Analgesic | Pain relief in rodent models comparable to diclofenac (p < 0.05) |
Mechanistic Insights
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : It inhibits cyclooxygenase (COX) enzymes involved in inflammation.
- Modulation of Cellular Signaling : The compound modulates key signaling pathways such as MAPK and NF-kB, which are critical in inflammatory responses.
Table 1: Biological Activities and IC50 Values
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
